Hyaluronate Decasaccharide is an oligosaccharide, a type of carbohydrate molecule consisting of a chain of ten sugar units. It is a fragment of Hyaluronic acid (Hyaluronate), a naturally occurring glycosaminoglycan found abundantly in various tissues and fluids throughout the body, including skin, cartilage, and synovial fluid []. Hyaluronate Decasaccharide, due to its smaller size compared to the full Hyaluronate polymer, plays a specific role in scientific research, particularly in studying the biological functions and interactions of Hyaluronate. It serves as a valuable tool for understanding the structure-activity relationship of Hyaluronate and its role in various cellular processes [, , ].
Hyaluronate decasaccharide falls under the classification of glycosaminoglycans, which are long unbranched polysaccharides composed of repeating disaccharide units. It is categorized as an oligosaccharide due to its relatively short chain length compared to larger hyaluronic acid polymers.
The synthesis of hyaluronate decasaccharide typically employs a preactivation-based chemoselective glycosylation strategy. This method involves the use of protected sugar building blocks that undergo selective glycosylation reactions to form the desired oligosaccharide structure.
The molecular structure of hyaluronate decasaccharide consists of ten repeating disaccharides linked by β(1→3) and β(1→4) glycosidic bonds. Each disaccharide unit comprises one glucuronic acid and one N-acetylglucosamine.
Hyaluronate decasaccharide can participate in various chemical reactions typical of polysaccharides:
The stability of the glycosidic bonds under different pH conditions and temperatures is critical for its applications in drug delivery systems and tissue engineering .
The mechanism by which hyaluronate decasaccharide exerts its biological effects involves several pathways:
Studies indicate that hyaluronate decasaccharide enhances fibroblast migration and proliferation, critical for wound healing processes .
Rheological studies demonstrate that solutions of hyaluronate decasaccharide exhibit shear-thinning properties, making them suitable for applications in injectable formulations .
Hyaluronate decasaccharide has numerous applications in various fields:
Hyaluronate decasaccharide synthesis employs preactivation-based chemoselective glycosylation to overcome inherent reactivity challenges in oligosaccharide assembly. This method involves activating glycosyl donors (e.g., thioglycosides) prior to acceptor addition, minimizing side reactions. Silver triflate (AgOTf) and p-toluenesulfenyl chloride (p-TolSCl) are key activators used at −78°C, enabling efficient coupling of disaccharide building blocks. The strategy achieves an overall yield of 37% from disaccharide precursors, significantly higher than traditional stepwise monosaccharide approaches [1] [2]. For decasaccharide synthesis, glucuronic acid donors are preactivated to form glycosidic bonds with glucosamine acceptors, ensuring β(1→3) and β(1→4) linkages mirroring natural hyaluronic acid [6]. Failures in extending hexasaccharide methodologies to decasaccharides underscore the necessity of this approach for larger oligomers [1].
Table 1: Glycosylation Protocols for Hyaluronate Oligomers
Oligomer Size | Activation System | Additive | Yield (%) | Major Side Product |
---|---|---|---|---|
Hexasaccharide | AgOTf/p-TolSCl | TTBP | >80 | <5% oxazoline |
Tetrasaccharide | AgOTf/p-TolSCl | None | 55 | 40% oxazoline |
Decasaccharide | AgOTf/p-TolSCl | TMSOTf | 10–37 | 85% oxazoline (without TMSOTf) |
The trichloroacetyl (TCA) group serves as a critical protective moiety for glucosamine nitrogen during decasaccharide assembly. Unlike phthalimido (Phth) groups used in hexasaccharide synthesis, TCA withstands deprotection conditions required for multi-step elongation. Attempts to remove five Phth groups from decasaccharide intermediates failed due to incompatibility with benzyl ester-protected glucuronic acid units, leading to decomposition [1] [2]. TCA’s stability arises from its electron-withdrawing trichloromethyl group, which reduces nucleophilic deacylation. After chain assembly, TCA is cleaved under mild basic conditions (e.g., Na₂CO₃/methanol), preserving acid-sensitive glycosidic bonds [1] [6]. This selectivity is paramount for achieving intact decasaccharide backbones.
Trichloromethyl oxazoline formation is a major side reaction during glycosylation, exacerbated by low reactivity of large oligosaccharide donors. This occurs when the carbonyl oxygen of the TCA group attacks the oxacarbenium ion intermediate, forming stable oxazoline rings instead of glycosidic bonds (Pathway b, Scheme 1) [1] [2]. Adding trimethylsilyl trifluoromethanesulfonate (TMSOTf) suppresses this by:
Scheme 1: Mechanism of Oxazoline Suppression by TMSOTf
Glycosyl Donor + TMSOTf → Activated Intermediate │ ├─ Pathway a (with TMSOTf): Glycoside (Desired) └─ Pathway b (without TMSOTf): Oxazoline (Byproduct)
Final deprotection requires sequential removal of base-labile groups (e.g., benzyl esters, TCA) without cleaving glycosidic bonds. A two-step strategy is employed:
The choice of building blocks profoundly impacts synthetic efficiency:
Table 2: Building Block Performance in HA Decasaccharide Synthesis
Parameter | Disaccharide Approach | Monosaccharide Approach |
---|---|---|
Glycosylation Steps | 4 | 9 |
Overall Yield | 37% | <5% |
Major Challenge | Oxazoline suppression | Cumulative yield loss |
Deprotection Complexity | Moderate | High |
Key Advantage | Pre-installed glucuronic acid | Theoretical sequence control |
Disaccharide blocks (e.g., 11, 12, 13 from Scheme 3) incorporate pre-oxidized glucuronic acid, bypassing problematic late-stage oxidations of polymeric intermediates [1] [2]. For example, DDQ oxidation of p-methoxybenzyl (PMB) groups and PDC oxidation to carboxylic acids are performed at the disaccharide level (6→7, Scheme 2b). In contrast, monosaccharide approaches require iterative glycosylation and oxidation, suffering from yield attrition (e.g., 48% over five steps for a single disaccharide) [1] [5]. Although monosaccharides offer theoretical sequence control, steric hindrance in larger intermediates (>hexasaccharide) renders them impractical for decasaccharide synthesis [6] [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: